molecular formula C6H3Cl2FO2S B1630406 2-Chloro-4-fluorobenzenesulfonyl chloride CAS No. 85958-57-2

2-Chloro-4-fluorobenzenesulfonyl chloride

Cat. No.: B1630406
CAS No.: 85958-57-2
M. Wt: 229.06 g/mol
InChI Key: FCFPJKHVCHKCMP-UHFFFAOYSA-N
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Description

2-Chloro-4-fluorobenzenesulfonyl chloride, also known as 2-CFBS, is an organofluorine compound used in various chemical syntheses and research applications. It is a versatile reagent for the synthesis of various compounds, including peptides and peptidomimetics, as well as for the synthesis of heterocyclic compounds. It is also used in the synthesis of various other compounds, such as carboxylic acids and amines.

Scientific Research Applications

Synthesis Applications

2-Chloro-4-fluorobenzenesulfonyl chloride is significantly involved in the synthesis of various chemicals. It plays a crucial role in the preparation of key intermediates for the synthesis of pesticides, such as herbicidal j7uthiacet-methyl. Its synthesis from bis(4-amino-2chlorophenyl) disulfide using the Schiemann reaction, oxychlorination, and nitration is noteworthy. This method demonstrates its utility in creating specialized compounds for agricultural applications (Xiao-hua Du, Sheng Chen, Mei-Ru Zheng, & Zhen-yuan Xu, 2005).

Chemical Transformations

The compound has been used in Cu-catalyzed atom transfer radical addition reactions with electron-deficient alkenes. This application is pivotal in adding fluoroalkyl groups to unsaturated carbonyl compounds, demonstrating its role in intricate chemical transformations (Xiaojun Tang & W. R. Dolbier, 2015).

Cyclization Reactions

This compound is involved in condensations with 2-aminopyridines and amidines, forming 1,2,4-benzothiadiazine-1,1-dioxides. This application highlights its use in creating compounds under mild, non-catalytic conditions, showcasing its versatility in cyclization reactions (A. Cherepakha, V. O. Kovtunenko, A. Tolmachev, & O. Lukin, 2011).

Mechanism of Action

Target of Action

Similar compounds, such as sulfonyl chlorides, are known to react with amines, alcohols, and thiols, suggesting that proteins and other biomolecules containing these functional groups could be potential targets .

Mode of Action

2-Chloro-4-fluorobenzenesulfonyl chloride, like other sulfonyl chlorides, is likely to undergo nucleophilic substitution reactions with amines, alcohols, and thiols present in biological systems. This can lead to the formation of sulfonamides, sulfonic esters, and sulfonic thioesters, respectively . The exact mode of action and the resulting changes depend on the specific targets in the biological system.

Biochemical Pathways

Given its reactivity, it could potentially interfere with various biochemical pathways by modifying the structure and function of target biomolecules .

Pharmacokinetics

Its bioavailability would depend on factors such as route of administration, dose, and the individual’s metabolic rate .

Result of Action

Based on its chemical reactivity, it could potentially lead to the modification of biomolecules, which could in turn affect their structure and function .

Action Environment

Environmental factors such as pH, temperature, and the presence of other reactive species could influence the action, efficacy, and stability of this compound. For instance, a lower pH might increase its reactivity, while higher temperatures could potentially lead to its decomposition .

Properties

IUPAC Name

2-chloro-4-fluorobenzenesulfonyl chloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H3Cl2FO2S/c7-5-3-4(9)1-2-6(5)12(8,10)11/h1-3H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FCFPJKHVCHKCMP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1F)Cl)S(=O)(=O)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H3Cl2FO2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60335082
Record name 2-Chloro-4-fluorobenzenesulfonyl chloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60335082
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

229.06 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

85958-57-2
Record name 2-Chloro-4-fluorobenzenesulfonyl chloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60335082
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-chloro-4-fluorobenzene-1-sulfonyl chloride
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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